3,3-Diethylpentane
Overview
Description
3,3-Diethylpentane is an organic compound belonging to the class of alkanes. It has the molecular formula C9H20 and is also known as tetraethylmethane. This compound is characterized by its branched structure, where two ethyl groups are attached to the third carbon of a pentane chain. It is a colorless liquid at room temperature and is primarily used in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Diethylpentane can be achieved through various methods. One common approach involves the alkylation of pentane with ethyl halides in the presence of a strong base. Another method includes the hydrogenation of 3,3-diethylpent-2-ene, which can be obtained by the dehydration of 3,3-diethylpentan-2-ol.
Industrial Production Methods: In an industrial setting, this compound is typically produced through catalytic hydrogenation processes. These processes involve the use of metal catalysts such as palladium or platinum to facilitate the addition of hydrogen to unsaturated precursors, resulting in the formation of the desired alkane.
Chemical Reactions Analysis
Types of Reactions: 3,3-Diethylpentane primarily undergoes reactions typical of alkanes, including:
Combustion: Complete combustion in the presence of oxygen produces carbon dioxide and water.
Halogenation: Under ultraviolet light, this compound can react with halogens such as chlorine or bromine to form halogenated derivatives.
Cracking: Thermal or catalytic cracking can break down this compound into smaller hydrocarbons.
Common Reagents and Conditions:
Combustion: Requires oxygen and an ignition source.
Halogenation: Requires halogens (chlorine or bromine) and ultraviolet light.
Cracking: Requires high temperatures and, in some cases, a catalyst.
Major Products Formed:
Combustion: Carbon dioxide and water.
Halogenation: Halogenated derivatives such as 3,3-diethylpentyl chloride or bromide.
Cracking: Smaller hydrocarbons such as ethane, propane, and butane.
Scientific Research Applications
3,3-Diethylpentane is utilized in various scientific research applications, including:
Chemistry: Used as a reference compound in studies of hydrocarbon behavior and properties.
Biology: Employed in studies involving lipid membranes and their interactions with hydrocarbons.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Used as a solvent and in the production of specialty chemicals.
Mechanism of Action
As an alkane, 3,3-Diethylpentane does not have a specific mechanism of action in biological systems. Its effects are primarily physical, such as its ability to dissolve nonpolar substances. In chemical reactions, its behavior is dictated by the stability of its carbon-hydrogen bonds and its resistance to oxidation and reduction under standard conditions.
Comparison with Similar Compounds
3,3-Dimethylpentane: Another branched alkane with a similar structure but with methyl groups instead of ethyl groups.
2,2-Diethylbutane: A structural isomer with ethyl groups attached to the second carbon of a butane chain.
2,3-Dimethylpentane: A branched alkane with methyl groups attached to the second and third carbons of a pentane chain.
Uniqueness: 3,3-Diethylpentane is unique due to its specific branching pattern, which influences its physical properties such as boiling point and density. Its structure also affects its reactivity and the types of reactions it can undergo compared to its isomers.
Properties
IUPAC Name |
3,3-diethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20/c1-5-9(6-2,7-3)8-4/h5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXXXYLRPIRDHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073941 | |
Record name | Tetraethylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1067-20-5 | |
Record name | 3,3-Diethylpentane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1067-20-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Diethylpentane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001067205 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetraethylmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetraethylmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1073941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pentane, 3,3-diethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,3-DIETHYLPENTANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2SWY952L9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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